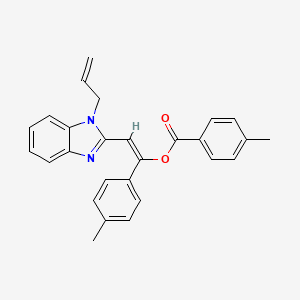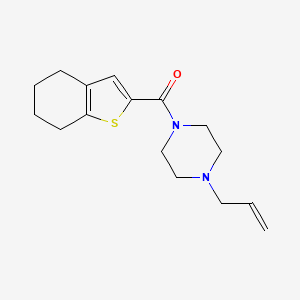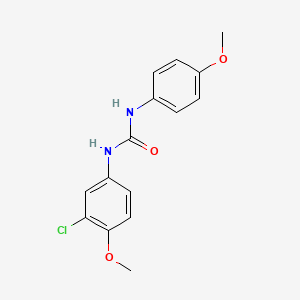
2-(1-allyl-1H-benzimidazol-2-yl)-1-(4-methylphenyl)vinyl 4-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-allyl-1H-benzimidazol-2-yl)-1-(4-methylphenyl)vinyl 4-methylbenzoate, also known as ABMV, is a chemical compound that has been extensively studied in scientific research. ABMV has been found to have potential applications in various fields, including medicine, agriculture, and materials science. In
Aplicaciones Científicas De Investigación
2-(1-allyl-1H-benzimidazol-2-yl)-1-(4-methylphenyl)vinyl 4-methylbenzoate has been found to have potential applications in various fields of scientific research. In the field of medicine, 2-(1-allyl-1H-benzimidazol-2-yl)-1-(4-methylphenyl)vinyl 4-methylbenzoate has been studied for its potential use as an anticancer agent. Studies have shown that 2-(1-allyl-1H-benzimidazol-2-yl)-1-(4-methylphenyl)vinyl 4-methylbenzoate can induce apoptosis, or programmed cell death, in cancer cells. 2-(1-allyl-1H-benzimidazol-2-yl)-1-(4-methylphenyl)vinyl 4-methylbenzoate has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the aggregation of amyloid beta peptides, which are thought to play a role in the development of the disease.
In the field of agriculture, 2-(1-allyl-1H-benzimidazol-2-yl)-1-(4-methylphenyl)vinyl 4-methylbenzoate has been studied for its potential use as a pesticide. Studies have shown that 2-(1-allyl-1H-benzimidazol-2-yl)-1-(4-methylphenyl)vinyl 4-methylbenzoate can effectively control the growth of certain pests, such as the cotton bollworm. 2-(1-allyl-1H-benzimidazol-2-yl)-1-(4-methylphenyl)vinyl 4-methylbenzoate has also been studied for its potential use as a herbicide, as it has been found to inhibit the growth of certain weeds.
In the field of materials science, 2-(1-allyl-1H-benzimidazol-2-yl)-1-(4-methylphenyl)vinyl 4-methylbenzoate has been studied for its potential use in the development of organic light-emitting diodes (OLEDs). Studies have shown that 2-(1-allyl-1H-benzimidazol-2-yl)-1-(4-methylphenyl)vinyl 4-methylbenzoate can be used as a blue-emitting material in OLEDs, which could lead to the development of more efficient and cost-effective displays.
Mecanismo De Acción
The mechanism of action of 2-(1-allyl-1H-benzimidazol-2-yl)-1-(4-methylphenyl)vinyl 4-methylbenzoate varies depending on its application. In the field of medicine, 2-(1-allyl-1H-benzimidazol-2-yl)-1-(4-methylphenyl)vinyl 4-methylbenzoate induces apoptosis in cancer cells by activating the caspase pathway, which leads to the cleavage of cellular proteins and ultimately cell death. In the treatment of Alzheimer's disease, 2-(1-allyl-1H-benzimidazol-2-yl)-1-(4-methylphenyl)vinyl 4-methylbenzoate inhibits the aggregation of amyloid beta peptides by binding to them and preventing them from forming toxic oligomers.
In the field of agriculture, 2-(1-allyl-1H-benzimidazol-2-yl)-1-(4-methylphenyl)vinyl 4-methylbenzoate acts as a pesticide by interfering with the insect's nervous system, leading to paralysis and death. As a herbicide, 2-(1-allyl-1H-benzimidazol-2-yl)-1-(4-methylphenyl)vinyl 4-methylbenzoate inhibits the growth of weeds by interfering with their ability to photosynthesize.
Biochemical and Physiological Effects
2-(1-allyl-1H-benzimidazol-2-yl)-1-(4-methylphenyl)vinyl 4-methylbenzoate has been found to have various biochemical and physiological effects. In the field of medicine, 2-(1-allyl-1H-benzimidazol-2-yl)-1-(4-methylphenyl)vinyl 4-methylbenzoate has been found to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer treatment. 2-(1-allyl-1H-benzimidazol-2-yl)-1-(4-methylphenyl)vinyl 4-methylbenzoate has also been found to have neuroprotective effects, which could be useful in the treatment of neurodegenerative diseases.
In the field of agriculture, 2-(1-allyl-1H-benzimidazol-2-yl)-1-(4-methylphenyl)vinyl 4-methylbenzoate has been found to have low toxicity towards non-target organisms, making it a safer alternative to traditional pesticides. 2-(1-allyl-1H-benzimidazol-2-yl)-1-(4-methylphenyl)vinyl 4-methylbenzoate has also been found to have a short half-life in the environment, reducing its impact on the ecosystem.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(1-allyl-1H-benzimidazol-2-yl)-1-(4-methylphenyl)vinyl 4-methylbenzoate has several advantages for lab experiments. It is relatively easy to synthesize and has been found to have low toxicity towards cells and organisms. However, 2-(1-allyl-1H-benzimidazol-2-yl)-1-(4-methylphenyl)vinyl 4-methylbenzoate has some limitations, including its limited solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-(1-allyl-1H-benzimidazol-2-yl)-1-(4-methylphenyl)vinyl 4-methylbenzoate. In the field of medicine, further studies are needed to determine the efficacy of 2-(1-allyl-1H-benzimidazol-2-yl)-1-(4-methylphenyl)vinyl 4-methylbenzoate as an anticancer agent and its potential use in the treatment of other diseases. In the field of agriculture, further studies are needed to determine the effectiveness of 2-(1-allyl-1H-benzimidazol-2-yl)-1-(4-methylphenyl)vinyl 4-methylbenzoate as a pesticide and herbicide and its impact on the environment. In the field of materials science, further studies are needed to optimize the use of 2-(1-allyl-1H-benzimidazol-2-yl)-1-(4-methylphenyl)vinyl 4-methylbenzoate in OLEDs and other electronic devices.
Métodos De Síntesis
2-(1-allyl-1H-benzimidazol-2-yl)-1-(4-methylphenyl)vinyl 4-methylbenzoate can be synthesized through a multi-step process that involves the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride. This is then reacted with 2-(1-allyl-1H-benzimidazol-2-yl)-1-(4-methylphenyl)ethanone in the presence of a base to form 2-(1-allyl-1H-benzimidazol-2-yl)-1-(4-methylphenyl)vinyl 4-methylbenzoate.
Propiedades
IUPAC Name |
[(E)-1-(4-methylphenyl)-2-(1-prop-2-enylbenzimidazol-2-yl)ethenyl] 4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O2/c1-4-17-29-24-8-6-5-7-23(24)28-26(29)18-25(21-13-9-19(2)10-14-21)31-27(30)22-15-11-20(3)12-16-22/h4-16,18H,1,17H2,2-3H3/b25-18+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPFSZKOKCNRACH-XIEYBQDHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=CC2=NC3=CC=CC=C3N2CC=C)OC(=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C\C2=NC3=CC=CC=C3N2CC=C)/OC(=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(cyclopropylamino)-2-[2-(3-methoxyphenyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5316417.png)
![6-isopropyl-3-{[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}pyridin-2(1H)-one](/img/structure/B5316420.png)

![(2R,3S)-3-amino-4-{4-[4-(2-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-4-oxobutan-2-ol](/img/structure/B5316444.png)
![N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-5-(4-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5316447.png)

![2-[2,5-dimethyl-3-(2-nitrovinyl)-1H-pyrrol-1-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B5316456.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B5316457.png)
![N-{4-[N-(5-bromo-2-furoyl)ethanehydrazonoyl]phenyl}-2-methylbenzamide](/img/structure/B5316464.png)

![2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-N-(5-chloro-2-pyridinyl)acetamide](/img/structure/B5316469.png)
![{1-(6-methoxypyrimidin-4-yl)-4-[2-(trifluoromethyl)benzyl]piperidin-4-yl}methanol](/img/structure/B5316473.png)
![5-({2,5-dimethyl-1-[4-(4-morpholinyl)-3-nitrophenyl]-1H-pyrrol-3-yl}methylene)-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5316476.png)
![(3aR*,7aS*)-2-[(5-propyl-1,3,4-oxadiazol-2-yl)carbonyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5316486.png)